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Compound of Interest

8-(4-Chlorobutyl)-8-
Compound Name: ) _
azaspiro[4.5]decane-7,9-dione

CAS No.: 21098-11-3

Cat. No.: B122939

Get Quote

Technical Monograph: CAS 21098-11-3 Subject: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-
7,9-dione (Buspirone Intermediate / Impurity L) Content Type: Technical Guide & Process
Whitepaper Audience: Pharmaceutical Chemists, Process Development Scientists, and QC
Analysts.[1]

Executive Summary

CAS 21098-11-3, chemically known as 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione,
is a critical pharmaceutical intermediate and a regulated impurity in the synthesis of Buspirone,
a non-benzodiazepine anxiolytic.

In the context of drug development, this molecule serves a dual role:

e Synthetic Precursor: It acts as the electrophilic alkylating agent that introduces the azaspiro-
decane moiety to the piperazine pharmacophore.

 Critical Quality Attribute (CQA): As a reactive alkyl halide, unreacted residues in the final
drug substance are classified as Impurity L (EP) or Related Compound L (USP). Due to its
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structural alert as an alkylating agent, strict control strategies compliant with ICH M7

guidelines are required.

Part 1: Chemical Identity & Physicochemical

Properties[1]

Property Specification

CAS Number 21098-11-3
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-

IUPAC Name

dione

Common Synonyms

Buspirone Impurity L; N-(4-

Chlorobutyl)azaspirodecane-7,9-dione

Molecular Formula

C13H20CINO2

Molecular Weight

257.76 g/mol

Physical State

White to off-white crystalline powder or low-

melting solid

Solubility

Soluble in Methanol, Acetonitrile,

Dichloromethane; Low solubility in water

Functional Class

Alkyl Halide / Cyclic Imide

Structural Alert

Primary Alkyl Chloride (Potential Genotoxic
Impurity - PGI)

Part 2: Synthetic Utility & Mechanism of Action

The primary application of CAS 21098-11-3 is the synthesis of Buspirone via an N-alkylation

reaction. This process typically involves a nucleophilic attack by the secondary amine of 1-(2-
Pyrimidinyl)piperazine (1-PP) on the alkyl chloride tail of CAS 21098-11-3.

Mechanistic Pathway (SN2 Reaction)

The reaction proceeds via a bimolecular nucleophilic substitution (
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» Activation: The base (typically

or
) neutralizes the HCI formed during the reaction, driving the equilibrium forward.

» Nucleophilic Attack: The piperazine nitrogen (nucleophile) attacks the

carbon attached to the chlorine atom.

e Leaving Group Departure: The chloride ion (

) leaves, resulting in the formation of the Buspirone free base.

Visualizing the Synthesis Pathway

CAS 21098-11-3 Buspirone

(Alkyl Chloride) \ (Final API)
Transition State
(SN2 Attack)
1-(2-Pyrimidinyl)piperazine NaCl / KCI

(Nucleophile) (Salt Byproduct)

Click to download full resolution via product page

Caption: Figure 1. Convergent synthesis of Buspirone via SN2 alkylation of 1-PP with CAS
21098-11-3.

Part 3: Critical Quality Attributes (Impurity Control)

As Impurity L, this compound must be controlled.[1][2] Alkyl halides are considered Potentially
Genotoxic Impurities (PGIs) because they can alkylate DNA.

e Regulatory Limit: If no specific toxicology data clears the impurity, it generally falls under the
Threshold of Toxicological Concern (TTC) of 1.5 u g/day for chronic treatment (ICH M7).

e Purge Factor: Process chemists must demonstrate that the downstream purification
(crystallization/salt formation) effectively purges this unreacted starting material to safe levels
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(typically < 10-20 ppm).[1]

Analytical Strategy: RP-HPLC

Detection is challenging due to the lack of a strong chromophore compared to the pyrimidine
ring in Buspirone. Low-UV detection (210 nm) is often required.[1]

HPLC Method Parameters (Standardized):

Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 um.[1][3]
» Mobile Phase: Phosphate Buffer (pH ~3.5) : Acetonitrile (Gradient or Isocratic ~60:40).
e Detection: UV @ 210 nm (for impurity) and 244 nm (for API).

e Retention Time: CAS 21098-11-3 is less polar than the API (lacks the ionizable
pyrimidine/piperazine amines) and typically elutes after Buspirone in Reverse Phase
systems.

Part 4: Experimental Protocols
Protocol A: Synthesis of Buspirone (Lab Scale)

Rationale: This protocol demonstrates the utility of CAS 21098-11-3 in API formation.

Materials:

CAS 21098-11-3 (2.58 g, 10 mmol)

1-(2-Pyrimidinyl)piperazine (1.64 g, 10 mmol)[1]

Sodium Carbonate (

), anhydrous (1.27 g, 12 mmol)[1]

n-Butanol (20 mL) or Toluene (for higher reflux temp)[1]

Procedure:
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e Charge: In a 100 mL Round Bottom Flask equipped with a magnetic stirrer and reflux
condenser, add CAS 21098-11-3, 1-PP, and Sodium Carbonate.

e Solvent: Add n-Butanol (20 mL).
e Reaction: Heat the mixture to reflux (~117°C) for 12—18 hours.

o Checkpoint: Monitor reaction progress via TLC or HPLC. The disappearance of CAS
21098-11-3 indicates completion.

o Work-up:
o Cool to room temperature.
o Filter off inorganic salts (

, unreacted carbonate).

o Evaporate the solvent under reduced pressure.
 Purification: Recrystallize the residue from Isopropanol to obtain Buspirone free base.

o Salt Formation (Optional): Dissolve in isopropanol and add HCI/IPA to precipitate Buspirone
Hydrochloride.

Protocol B: Analytical Detection (Impurity L
Quantification)

Rationale: Validated method to ensure impurity levels are within ICH limits.
System Suitability:

o Standard Prep: Dissolve accurately weighed CAS 21098-11-3 in Acetonitrile to create a
stock of 0.1 mg/mL.

o Sensitivity Solution: Dilute stock to 1.0 pg/mL (approx 0.1% limit level).

e Injection: Inject 20 L.
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e Acceptance: Signal-to-Noise ratio (S/N) must be > 10.
Workflow Visualization: Impurity Profiling
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:
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:
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Click to download full resolution via product page

Caption: Figure 2. Quality Control workflow for detecting Impurity L in Buspirone API.
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Part 5: Safety & Toxicology

Handling Precautions:
o Corrosivity: As an alkyl chloride, it can be irritating to skin and eyes.

o Genotoxicity: Treated as a Suspected Mutagen. Handling requires containment (fume hood,
nitrile gloves). Avoid inhalation of dust.[4][5]

» Reproductive Toxicity: Related azaspiro-compounds have shown potential reproductive
hazards; pregnant personnel should avoid handling.[1]

Storage:
e Store in a cool, dry place (2-8°C preferred for long-term reference standards).
e Protect from moisture (hydrolysis of the chloride is slow but possible).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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